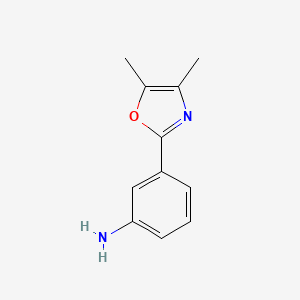

3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline

Overview

Description

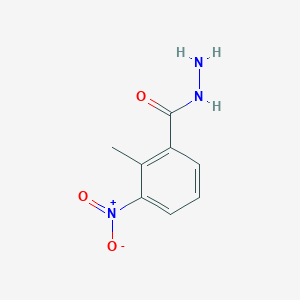

Synthesis Analysis

The synthesis of compounds related to 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline involves a Michael addition reaction where substituted anilines are added to methyl acrylate in an acidic medium to yield methyl 3-(substituted anilino)propionates. These intermediates are then treated with hydrazine hydrate in methanol to produce corresponding 3-(substituted anilino)propionohydrazides. A subsequent reaction under microwave irradiation with pentane-2,4-dione in solventless conditions leads to the formation of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones. The structures of these compounds are confirmed through spectroscopic data, elemental analyses, and for one compound, single-crystal X-ray diffraction data .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using single-crystal X-ray structural determinations. The related compounds studied are 2-anilino-2-oxo-5,5-dimethyl-1,3,2-oxazaphosphorinanes, which exhibit different crystal structures. Two of the compounds are isostructural and crystallize in the monoclinic space group P21/c with specific cell dimensions. The conformation adopted by these compounds is the chair conformation with the anilino substituent in the axial position. Full-matrix least-squares refinement of the structures has led to conventional R factors indicating the quality of the crystal structure data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds related to this compound are characterized by nucleophilic addition and cyclization reactions. The Michael addition is a key step in the synthesis, followed by the conversion of propionates to propionohydrazides. The final step involves a cyclization under microwave irradiation to form the pyrazolyl moiety. These reactions are typical for the synthesis of heterocyclic compounds and are important for the formation of the desired molecular structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the synthesis and structural analysis of related compounds suggest that these types of molecules are likely to have distinct spectroscopic signatures and crystalline properties. The crystallographic data provided for the related compounds indicate that they have well-defined conformations and crystallize in specific space groups, which can influence their physical properties such as melting points, solubility, and stability. The chemical properties, such as reactivity and the ability to undergo further chemical transformations, are inferred from the synthetic pathways used to create these compounds .

Scientific Research Applications

1. Synthesis and Structural Analysis

- Synthesis and Crystal Structures of Complexes : The reaction of 2-(4′,4′-dimethyl-2′-oxazolinyl)aniline (H2-L1) with Na[N(SiMe3)2] led to the formation of tetrameric Na4(H-L1)4 and a highly distorted octahedral complex Yb(H-L1)3. These findings are crucial for understanding the structural capabilities of similar compounds (Gajecki, Twamley, & Berg, 2020).

2. Catalytic Applications

- Catalytic Transfer Hydrogenation of Nitroarene : Ruthenium complexes with phenolate-oxazoline ligands, including derivatives of 2-(4,5-dihydrooxazol-2-yl)aniline, showed effective catalytic activities in the transfer hydrogenation of nitroarene to aniline. This research provides environmentally friendly methods for the reduction of nitroarenes to anilines (Jia, Ling, Zhang, Sheng, & Lee, 2018).

3. Electroluminescence Applications

- Novel Emitting Amorphous Molecular Materials : A study on a new class of emitting amorphous materials, including derivatives of aniline, demonstrated their potential as electroluminescent devices. These materials exhibited intense fluorescence emission and formed stable amorphous glasses, suitable for organic electroluminescent devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).

4. Polymerization and Material Synthesis

- Synthesis of Polymer Nanofibers Composite Material : A facile synthesis route for poly(3,5-dimethyl aniline) nanofibers using Pd-acetate as the oxidant was demonstrated. This method led to the formation of a unique metal-polymer composite material with uniformly distributed palladium nanoparticles, highlighting the material's potential in various applications (Mallick, Witcomb, Dinsmore, & Scurrell, 2005).

5. Photophysical and Optical Studies

- Nonlinear Optical Behavior of Novel Derivatives : Research on 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones, including aniline derivatives, revealed their excellent third-order nonlinear optical properties. These compounds exhibited significant optical limiting behavior, contributing to advancements in optical material science (Murthy et al., 2013).

Safety and Hazards

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in the literature will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Mechanism of Action

Target of Action

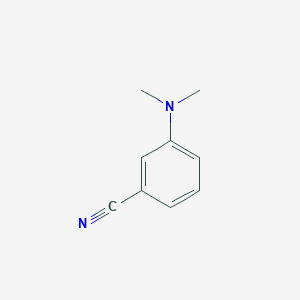

Oxazole derivatives, to which this compound belongs, have been known to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Mode of Action

Oxazole derivatives are known to interact with various biological targets, leading to a range of biological responses . The presence of hetero atoms or groupings in these compounds often imparts preferential specificities in their biological responses .

Biochemical Pathways

Oxazole derivatives have been reported to affect various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Result of Action

Oxazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, altering the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may alter the expression of specific genes, thereby impacting cellular functions such as growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. This binding may result in conformational changes in the target biomolecules, thereby affecting their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular functions, which are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects. Threshold effects are often observed, where a certain dosage level is required to elicit a significant response. Toxicity studies have indicated that high doses of this compound can lead to adverse effects on organ function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways. These interactions can have significant effects on cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can influence its activity and effectiveness in modulating biochemical pathways .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. The localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name |

3-(4,5-dimethyl-1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKVLTAKYGGEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

827582-20-7 | |

| Record name | 3-(dimethyl-1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)

![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)

![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)